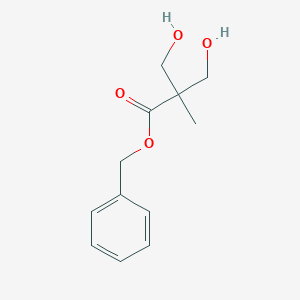
Benzyl 2,2-bis(methylol)propionate
概要
説明
タレットレクチニブは、ROS1およびNTRKを標的とする経口、強力、かつ選択的なチロシンキナーゼ阻害剤です。 ROS1 G2032R溶媒フロント変異に対して有意な前臨床的活性を示しており、特にROS1転座を伴う非小細胞肺癌(NSCLC)の治療に有望な候補となっています .
2. 製法
合成経路と反応条件: タレットレクチニブの合成には、重要な中間体の形成とその後のカップリング反応を含む複数の工程が含まれます。合成経路と反応条件の具体的な詳細は、機密情報であり、公に詳細に開示されていません。 一般的なアプローチには、目的の分子構造を実現するための高度な有機合成技術の使用が含まれます .
工業生産方法: タレットレクチニブの工業生産には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる可能性があります。 このプロセスには、医薬品生産の規制基準を満たすための厳格な品質管理措置が含まれることになります .
3. 化学反応の分析
反応の種類: タレットレクチニブは、以下の化学反応を起こします。
酸化: タレットレクチニブは、特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、分子内の官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換アナログを生成する可能性があります .
4. 科学研究への応用
タレットレクチニブは、以下を含む幅広い科学研究への応用があります。
化学: チロシンキナーゼ阻害剤の挙動とその標的タンパク質との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路に対する影響とその癌細胞増殖を阻害する可能性について調査されています。
医学: 主にNSCLCなど、ROS1およびNTRK転座を伴う癌の治療における治療の可能性について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of taletrectinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of taletrectinib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical production .
化学反応の分析
Types of Reactions: Taletrectinib undergoes various chemical reactions, including:
Oxidation: Taletrectinib can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its binding affinity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
科学的研究の応用
Taletrectinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Primarily researched for its therapeutic potential in treating cancers with ROS1 and NTRK rearrangements, such as NSCLC.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
タレットレクチニブは、ROS1およびNTRKチロシンキナーゼの活性を選択的に阻害することで効果を発揮します。これらのキナーゼは、細胞の成長と生存を調節する細胞シグナル伝達経路に関与しています。これらのキナーゼを阻害することにより、タレットレクチニブはシグナル伝達経路を混乱させ、癌細胞増殖の抑制とアポトーシスの増加につながります。 この化合物は、他のチロシンキナーゼ阻害剤に抵抗性のあるROS1 G2032R変異に対して有効性を示しています .
類似化合物:
クリゾチニブ: ROS1陽性NSCLCの治療に使用される別のROS1チロシンキナーゼ阻害剤。
エントレクチニブ: ROS1、NTRK、およびALKを標的とするマルチターゲットチロシンキナーゼ阻害剤。
レポトレクチニブ: 溶媒フロント変異に対して活性を示す次世代ROS1およびNTRK阻害剤
比較: タレットレクチニブは、クリゾチニブなどの他の阻害剤に抵抗性のあるROS1 G2032R溶媒フロント変異に対して強力な活性を示すことで際立っています。また、優れた中枢神経系への浸透を示し、脳転移に対して効果的です。 さらに、タレットレクチニブは、管理可能な毒性で好ましい安全性プロファイルを示しています .
類似化合物との比較
Crizotinib: Another ROS1 tyrosine kinase inhibitor used in the treatment of ROS1-positive NSCLC.
Entrectinib: A multi-target tyrosine kinase inhibitor that targets ROS1, NTRK, and ALK.
Repotrectinib: A next-generation ROS1 and NTRK inhibitor with activity against solvent-front mutations
Comparison: Taletrectinib stands out due to its potent activity against ROS1 G2032R solvent-front mutations, which are resistant to other inhibitors like crizotinib. It also demonstrates good central nervous system penetration, making it effective against brain metastases. Additionally, taletrectinib has shown a favorable safety profile with manageable toxicities .
特性
IUPAC Name |
benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNGLUDOVQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461267 | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179388-73-9 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179388-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
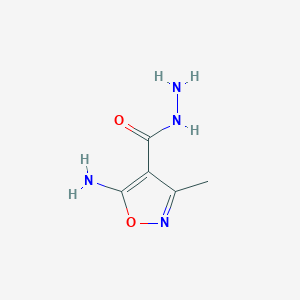
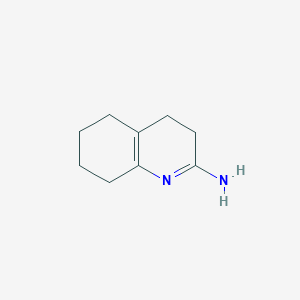
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
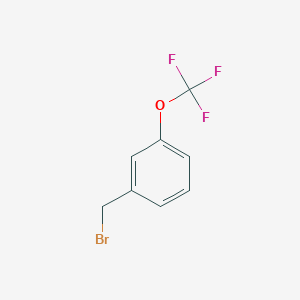
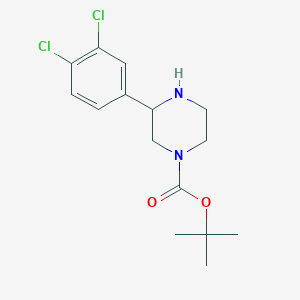
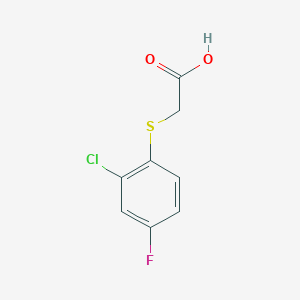
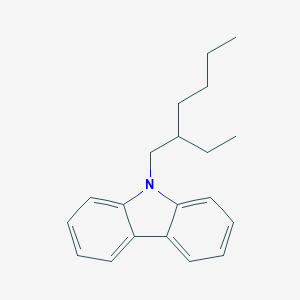
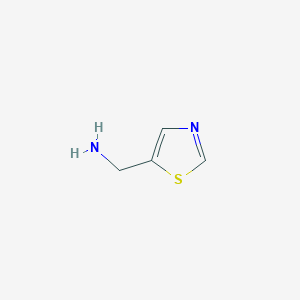
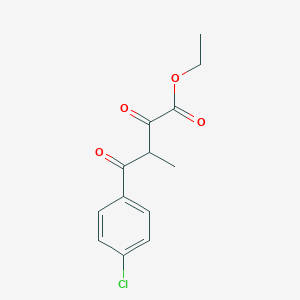
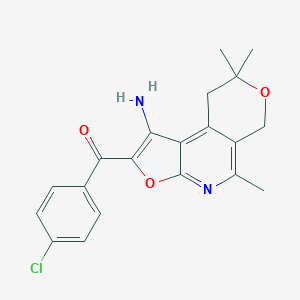
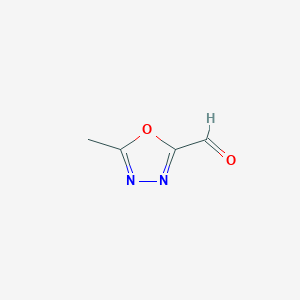
![Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)](/img/structure/B70408.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B70410.png)
